

Application Notes: iPAF1C Treatment of PBMCs from People Living with HIV (PLWH)

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Compound of Interest

Compound Name: *iPAF1C*

Cat. No.: *B12374876*

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Introduction

A significant barrier to an HIV cure is the persistence of a latent viral reservoir, primarily in resting CD4+ T cells.[1] These latently infected cells are transcriptionally silent, rendering them invisible to the immune system and unaffected by antiretroviral therapy (ART).[2] The "shock and kill" strategy aims to reactivate these latent proviruses using Latency Reversing Agents (LRAs), making the cells susceptible to clearance.[2]

The Polymerase-Associated Factor 1 Complex (PAF1C) is a host cell transcriptional regulator that has been identified as a negative regulator of HIV-1 transcription.[1] PAF1C contributes to HIV latency by inducing promoter-proximal pausing of RNA Polymerase II (Pol II) at the viral long terminal repeat (LTR) promoter.[1][3]

iPAF1C: A First-in-Class PAF1C Inhibitor

iPAF1C is a novel small-molecule inhibitor that disrupts the assembly of the PAF1C by targeting the interaction between its PAF1 and CTR9 subunits.[4] This disruption leads to the dissociation of PAF1C from chromatin, releasing the paused RNA Pol II and promoting productive transcriptional elongation of the integrated HIV-1 provirus.[1][3]

Ex vivo studies using peripheral blood mononuclear cells (PBMCs) from virally suppressed PLWH have demonstrated that **iPAF1C** can act as an effective LRA.[1] Notably, unlike in cell

line models, **iPAF1C** alone is sufficient to induce viral transcription in these primary patient cells.^[1] Furthermore, it exhibits synergistic activity when combined with other LRAs, such as the bromodomain inhibitor JQ1.^{[1][5]} These findings position **iPAF1C** as a promising candidate for inclusion in HIV cure strategies.

Quantitative Data Summary

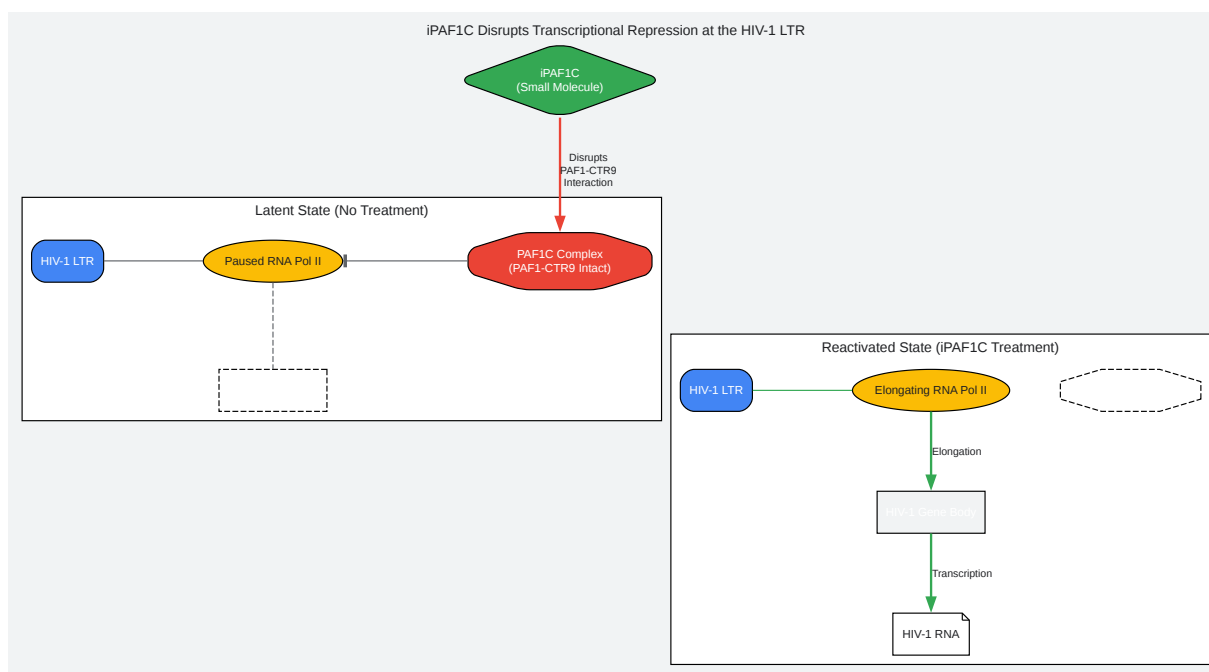
The following table summarizes the results from an ex vivo study on PBMCs isolated from four virally suppressed PLWH. Cells were treated for 48 hours, and HIV-1 latency reversal was measured by quantifying gag mRNA transcripts via qRT-PCR.^{[1][5]} The data, presented as fold change over DMSO control, demonstrates the efficacy of **iPAF1C** alone and in combination with other LRAs.

Treatment Group	Mean Fold Change in HIV-1 gag mRNA (\pm SD)	Key Finding
iPAF1C	~4-fold	iPAF1C alone significantly reverses latency in patient PBMCs. ^[1]
JQ1	~6-fold	JQ1, a known LRA, induces viral transcription. ^{[1][5]}
JQ1 + iPAF1C	~12-fold	iPAF1C significantly enhances the activity of JQ1. ^{[1][5]}
PHA	~10-fold	A potent, non-specific T-cell activator used as a positive control. ^[5]
PMA	~2.5-fold	A PKC agonist with modest latency reversal activity in this context. ^[5]

Data are approximated from graphical representations in Soliman et al., Science Advances (2023) and represent the average of four donors.^{[1][5]}

Visualizations

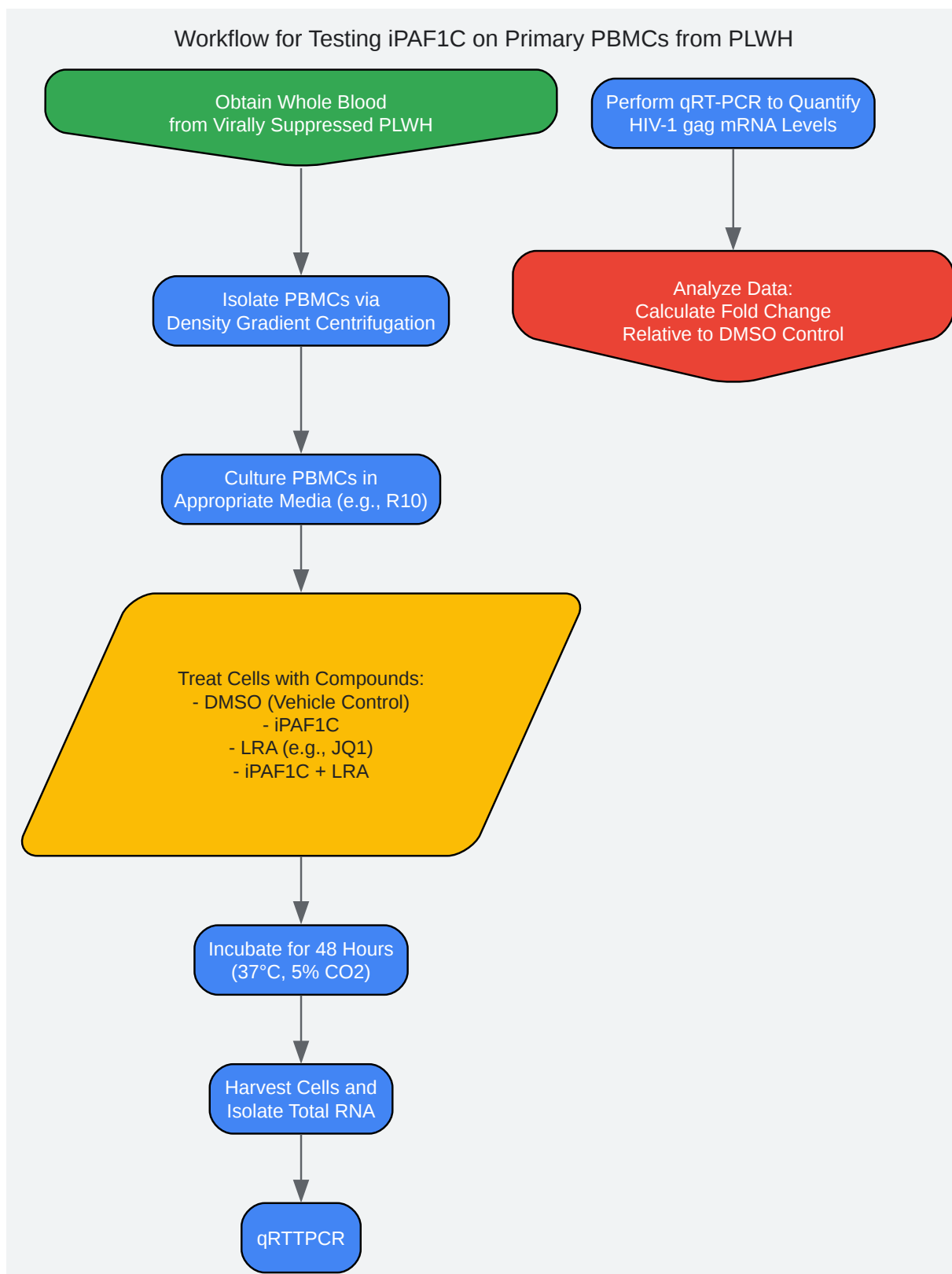
Mechanism of Action: iPAF1C-Mediated Latency Reversal



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Caption: **iPAF1C** disrupts the PAF1C complex, releasing paused RNA Pol II to transcribe HIV-1 genes.

Experimental Workflow: Ex Vivo Treatment of PLWH PBMCs



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Caption: Workflow for isolating, treating, and analyzing PBMCs from PLWH for HIV latency reversal.

Experimental Protocols

The following protocols are based on methodologies described for ex vivo analysis of HIV latency reversal.^{[1][2][6]}

Protocol 1: Isolation and Culture of PBMCs from Whole Blood

Objective: To isolate viable PBMCs from blood collected from PLWH for subsequent culture and treatment.

Materials:

- Whole blood in Acid Citrate Dextrose (ACD) or EDTA tubes
- Ficoll-Paque PLUS or similar density gradient medium
- RPMI 1640 medium
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin solution
- Phosphate-Buffered Saline (PBS)
- 50 mL conical tubes
- Serological pipettes
- Centrifuge with swinging-bucket rotor

Procedure:

- Dilute whole blood 1:1 with sterile PBS at room temperature.

- Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, minimizing mixing at the interface.
- Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
- After centrifugation, carefully aspirate the upper plasma layer.
- Collect the distinct band of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface using a sterile pipette.
- Transfer the cells to a new 50 mL conical tube and add PBS to a final volume of 45 mL.
- Centrifuge at 300 x g for 10 minutes at room temperature to wash the cells.
- Discard the supernatant and resuspend the cell pellet in 10 mL of complete culture medium (RPMI 1640 + 10% FBS + 1% Penicillin-Streptomycin).
- Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., with Trypan Blue).
- Adjust cell density to 2×10^6 cells/mL in complete culture medium for the latency reversal assay.

Protocol 2: Ex Vivo HIV-1 Latency Reversal Assay

Objective: To treat PBMCs from PLWH with **iPAF1C** and other LRAs to quantify the reversal of HIV-1 latency.

Materials:

- Isolated PBMCs at 2×10^6 cells/mL
- **iPAF1C** (e.g., 10 mM stock in DMSO)
- Other LRAs as required (e.g., JQ1, 10 mM stock in DMSO)
- DMSO (Vehicle control)
- 24-well tissue culture plates

- Complete culture medium (as above)

Procedure:

- Plate 1 mL of the PBMC suspension (2×10^6 cells) into each well of a 24-well plate.
- Prepare working solutions of **iPAF1C** and other LRAs. For a final concentration of 10 μM **iPAF1C** from a 10 mM stock, a 1:1000 dilution is required.
- Add the compounds to the appropriate wells. Example treatment groups:
 - Well A1 (Control): Add DMSO (volume equivalent to the highest volume of drug added).
 - Well A2 (**iPAF1C**): Add **iPAF1C** to a final concentration of 6.25-20 μM .[\[1\]](#)[\[4\]](#)
 - Well A3 (LRA): Add JQ1 to a final concentration of 1 μM .
 - Well A4 (Combination): Add both **iPAF1C** and JQ1 to their final concentrations.
- Gently mix the plate by swirling.
- Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.[\[1\]](#)
- After incubation, proceed immediately to RNA isolation (Protocol 3).

Protocol 3: RNA Isolation and qRT-PCR for HIV-1 gag

Objective: To quantify the amount of HIV-1 gag transcripts as a measure of viral reactivation.

Materials:

- Treated PBMCs from Protocol 2
- RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
- cDNA synthesis kit (e.g., SuperScript IV VILO, Thermo Fisher)
- qPCR master mix (e.g., TaqMan Fast Advanced Master Mix)

- Primers and probe for HIV-1 gag
- Primers and probe for a housekeeping gene (e.g., LDHA, GAPDH)
- qRT-PCR instrument

Procedure:

- RNA Isolation:
 - Pellet the cells in each well by centrifugation.
 - Lyse the cells and isolate total RNA according to the manufacturer's protocol for your chosen kit.
 - Elute RNA in nuclease-free water and determine its concentration and purity (e.g., using a NanoDrop spectrophotometer).
- cDNA Synthesis:
 - Synthesize cDNA from an equal amount of RNA (e.g., 200-500 ng) from each sample using a reverse transcription kit. Follow the manufacturer's instructions.
- Quantitative RT-PCR:
 - Prepare the qPCR reaction mix for each sample in triplicate for both the target gene (HIV-1 gag) and the housekeeping gene.
 - The reaction should contain qPCR master mix, forward and reverse primers, probe, and the synthesized cDNA.
 - Run the reaction on a qRT-PCR instrument using a standard thermal cycling protocol.
- Data Analysis:
 - Determine the cycle threshold (Ct) values for all reactions.
 - Calculate the relative quantification of HIV-1 gag expression using the $\Delta\Delta C_t$ method.

- Normalize the gag Ct values to the housekeeping gene Ct values for each sample ($\Delta Ct = Ct_{gag} - Ct_{housekeeping}$).
- Calculate the fold change relative to the DMSO control ($\Delta\Delta Ct = \Delta Ct_{Treated} - \Delta Ct_{DMSO}$).
- The final fold change is calculated as $2^{-\Delta\Delta Ct}$.^[5]

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